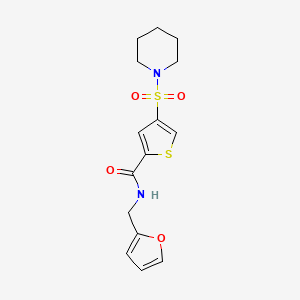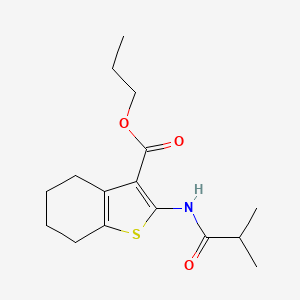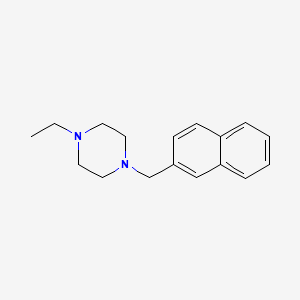![molecular formula C11H7BrN2O3 B5193707 (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. The compound is also known as 4-BrPh-Fur-NA and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is not fully understood. However, it is believed that the compound acts as a reactive oxygen species (ROS) generator. ROS are molecules that can cause oxidative damage to cells and tissues. The generation of ROS can lead to cell death and apoptosis.
Biochemical and Physiological Effects:
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has been shown to have biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Moreover, the compound has been tested for its antioxidant activity, and it has shown promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been used in the development of fluorescent probes for the detection of metal ions. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, the compound has not been extensively studied, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine. One direction is to study the compound's mechanism of action in more detail. Another direction is to investigate the compound's potential applications in the development of organic materials for optoelectronic devices. Moreover, the compound's antioxidant activity could be further explored. Additionally, the compound could be tested for its potential applications in the treatment of other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is achieved using different methods. One of the methods involves the reaction of 5-nitro-2-furaldehyde and 4-bromoaniline in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-bromoaniline in the presence of potassium carbonate and acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has potential applications in scientific research. The compound has been used in the development of fluorescent probes for the detection of metal ions. It has also been used in the synthesis of novel organic materials for optoelectronic devices. Moreover, the compound has been tested for its antitumor activity in cancer cells, and it has shown promising results.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJUPXEESUWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)

![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)


![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5193712.png)